3-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
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Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene was discovered as a contaminant in benzene .
Synthesis Analysis
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis
The molecular weight of thiophene is 84.14 g/mol, and it has a density of 1.051 g/ml . The chemical structure of thiophene is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .Physical and Chemical Properties Analysis
Thiophene has a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action
While the specific mechanism of action for “2,5-Dimethyl-7-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine” is not available, thiophene derivatives are known to have various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
Properties
IUPAC Name |
2,5-dimethyl-7-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7S/c1-14-13-20(27-19(21-14)12-15(2)24-27)26-9-7-25(8-10-26)18-6-5-16(22-23-18)17-4-3-11-28-17/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUGPEGVEZULCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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